(S)-1-(3,4-Dichlorophenyl)ethanamine
Overview
Description
“(S)-1-(3,4-Dichlorophenyl)ethanamine” is a chemical compound with the molecular formula C8H9Cl2N . It has a molecular weight of 190.07 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H9Cl2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m0/s1 . The InChI key is UJUFOUVXOUYYRG-YFKPBYRVSA-N .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored in a dark place under an inert atmosphere .Scientific Research Applications
Crystal Structure and Redox Behavior
The compound has been studied for its crystal structure and electrochemical properties. For instance, a study by Çelik et al. (2011) examined a Schiff base ligand incorporating the compound, highlighting its reversible and irreversible electrochemical processes and crystal structure determined via X-ray diffraction (Çelik et al., 2011).
Antiamoebic Activity
Research has also explored the antiamoebic potential of related compounds. Zaidi et al. (2015) synthesized chalcones bearing N-substituted ethanamine, demonstrating significant activity against Entamoeba histolytica, a pathogenic amoeba (Zaidi et al., 2015).
Biocide Properties
The compound's derivatives have been used as multifunctional biocides in cooling water systems. Walter and Cooke (1997) reported on a derivative, 2-(Decylthio)ethanamine hydrochloride, noting its effectiveness against bacteria, fungi, algae, and its biofilm and corrosion inhibition properties (Walter & Cooke, 1997).
Biotransformation for Drug Synthesis
The compound plays a role in the biotransformation of intermediates for drug synthesis. Miao et al. (2019) highlighted a bacterial strain capable of biocatalysis for the stereoselective synthesis of a chiral intermediate of Miconazole, an antifungal agent (Miao et al., 2019).
Antioxidant Activities
Sancak et al. (2012) synthesized and characterized new compounds containing the derivative, assessing their antioxidant activities. They found that some of the synthesized compounds showed high degrees of antioxidant activity (Sancak et al., 2012).
Synthetic Routes for Pharmaceuticals
The compound's derivatives are key intermediates in pharmaceutical synthesis. Luo et al. (2008) developed a novel synthetic route for a derivative, key in the synthesis of Silodosin, a drug for treating benign prostatic hyperplasia (Luo et al., 2008).
Enzymatic Process for Chiral Intermediate
Guo et al. (2017) developed a practical enzymatic process for preparing a chiral intermediate crucial in the synthesis of Ticagrelor, a treatment for acute coronary syndromes. This process showcased the compound's significance in green chemistry and its industrial application potential (Guo et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
(1S)-1-(3,4-dichlorophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUFOUVXOUYYRG-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355187 | |
Record name | (1S)-1-(3,4-dichlorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150025-93-7 | |
Record name | (1S)-1-(3,4-dichlorophenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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